"N-(4-Fluorophenyl)succinimide" synthesis from succinic anhydride and 4-fluoroaniline
"N-(4-Fluorophenyl)succinimide" synthesis from succinic anhydride and 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(4-Fluorophenyl)succinimide, a valuable compound in medicinal chemistry and drug development, from the starting materials succinic anhydride and 4-fluoroaniline. This document provides a thorough overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this target molecule.
Introduction
N-substituted succinimides are a class of compounds with significant applications in pharmacology and materials science. The introduction of a fluorine atom, as in N-(4-Fluorophenyl)succinimide, can modulate the compound's biological activity and pharmacokinetic properties. The synthesis of this compound is typically achieved through a two-step process involving the formation of an intermediate amic acid, followed by cyclodehydration to yield the final imide. This guide will focus on the most common and reliable methods for this transformation.
Reaction Pathway and Mechanism
The synthesis of N-(4-Fluorophenyl)succinimide from succinic anhydride and 4-fluoroaniline proceeds via a two-step mechanism:
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Amic Acid Formation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of the intermediate, N-(4-fluorophenyl)succinamic acid. This step is typically fast and proceeds under mild conditions.[1]
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Cyclodehydration (Imidization): The intermediate amic acid is then cyclized to form the five-membered succinimide ring. This step involves the removal of a molecule of water and is usually promoted by heat or the use of a dehydrating agent, such as acetic anhydride.[1]
The overall reaction can be depicted as follows:
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of N-(4-Fluorophenyl)succinimide and its intermediate.
Table 1: Synthesis of N-(4-fluorophenyl)succinamic acid
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Temperature | Yield | Reference |
| 4-Fluoroaniline | Succinic Anhydride | Toluene | 2.5 h | Reflux | High (not specified) | [2] |
Table 2: Synthesis of N-(4-Fluorophenyl)succinimide from N-(4-fluorophenyl)succinamic acid
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point | Reference |
| N-(4-fluorophenyl)succinamic acid | Acetic Anhydride, Potassium Acetate | - | 1 h | Reflux | 56% | 172-173 °C | [2] |
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis.
Synthesis of N-(4-fluorophenyl)succinamic acid (Intermediate)
This procedure outlines the formation of the amic acid intermediate.[2]
Materials:
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4-Fluoroaniline (20 mmol)
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Succinic anhydride (2.40 g, 24 mmol)
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Toluene (25 mL)
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Hexane
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Round-bottom flask with reflux condenser
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Stirring apparatus
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Filtration apparatus
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluoroaniline (20 mmol) and succinic anhydride (2.40 g, 24 mmol).
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Add 25 mL of toluene to the flask.
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Heat the mixture to reflux and maintain for 2.5 hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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The precipitated product is collected by filtration.
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Wash the precipitate with toluene and then with hexane.
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The resulting white solid is N-(4-fluorophenyl)succinamic acid, which can be recrystallized from toluene for higher purity.
Synthesis of N-(4-Fluorophenyl)succinimide (Final Product)
This protocol describes the cyclization of the amic acid to the final succinimide product.[2]
Materials:
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N-(4-fluorophenyl)succinamic acid (20 mmol)
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Potassium acetate (5.89 g, 60 mmol)
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Acetic anhydride (66.70 mL)
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Dichloromethane
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Aqueous sodium carbonate solution (0.8 M)
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Magnesium sulfate
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Diethyl ether
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Round-bottom flask with reflux condenser
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Stirring apparatus
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Rotary evaporator
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Separatory funnel
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Filtration apparatus
Procedure:
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In a round-bottom flask, combine N-(4-fluorophenyl)succinamic acid (20 mmol), potassium acetate (5.89 g, 60 mmol), and acetic anhydride (66.70 mL).
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Heat the mixture under reflux for 1 hour.
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After cooling, remove the solvent under reduced pressure using a rotary evaporator.
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To the resulting residue, add 50 mL of 0.8 M aqueous sodium carbonate solution and stir for 10 minutes at room temperature.
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Extract the aqueous mixture with dichloromethane (3 x 20 mL).
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Collect the organic layers and dry over magnesium sulfate.
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Filter the drying agent and evaporate the solvent under vacuum.
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Wash the crude product with diethyl ether and filter to obtain N-(4-Fluorophenyl)succinimide as a white solid.
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The product can be further purified by recrystallization from a suitable solvent such as methanol.[2]
Alternative Synthesis Routes
While the two-step method using acetic anhydride is common, other one-pot procedures have been developed for the synthesis of N-substituted succinimides.
One-Pot Synthesis using Zinc and Acetic Acid
A one-pot method has been described for the synthesis of various N-substituted succinimides.[3] This procedure involves dissolving the amine in acetic acid, adding succinic anhydride, and then adding zinc powder, which promotes the cyclization. The reaction is exothermic and proceeds at a moderate temperature.[3] Although not specifically detailed for 4-fluoroaniline, this method presents a potentially more streamlined approach.
Characterization
The synthesized N-(4-Fluorophenyl)succinimide can be characterized using standard analytical techniques:
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Melting Point: The reported melting point is 172-173 °C.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR (300 MHz, DMSO-d₆): δ 2.77 (4H, s, CH₂CH₂), 7.31-7.33 (4H, m, Ar-H).[2]
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the imide carbonyl groups.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of N-(4-Fluorophenyl)succinimide.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of N-(4-Fluorophenyl)succinimide from succinic anhydride and 4-fluoroaniline. The detailed experimental protocols, quantitative data, and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to successfully and efficiently synthesize this important compound. The presented methods are based on reliable and published procedures, offering a solid foundation for laboratory work.
